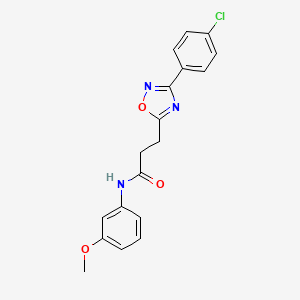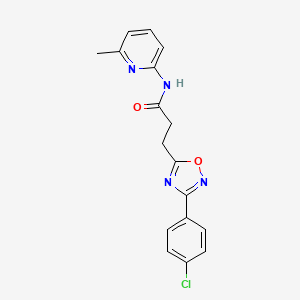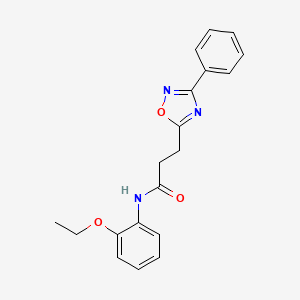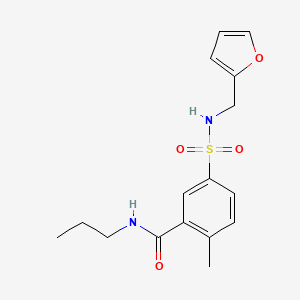
5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide, also known as Furosemide, is a sulfonamide loop diuretic that is used to treat edema and hypertension. It is a potent diuretic that works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. Furosemide has been extensively studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. This leads to increased excretion of sodium, chloride, and water, resulting in diuresis. 5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide also decreases the reabsorption of calcium and magnesium ions, which can lead to hypocalcemia and hypomagnesemia.
Biochemical and Physiological Effects:
5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide has several biochemical and physiological effects, including increased excretion of sodium, chloride, and water, decreased reabsorption of calcium and magnesium ions, and increased excretion of uric acid. 5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide can also cause hypokalemia, metabolic alkalosis, and hyperuricemia. 5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide has been shown to have beneficial effects in the treatment of heart failure, liver cirrhosis, and renal dysfunction.
Advantages and Limitations for Lab Experiments
5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide has several advantages for lab experiments, including its potent diuretic action, its well-established mechanism of action, and its availability as a commercial drug. However, 5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide also has several limitations, including its potential for causing hypokalemia and metabolic alkalosis, its variable bioavailability, and its potential for interacting with other drugs.
Future Directions
There are several future directions for the scientific research on 5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide, including the development of new diuretics with improved efficacy and safety profiles, the investigation of the long-term effects of diuretics on renal function and electrolyte balance, and the identification of new targets for the treatment of heart failure, liver cirrhosis, and renal dysfunction. Additionally, the potential use of 5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide in the treatment of other diseases, such as cancer and hypertension, should be explored.
Synthesis Methods
5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide can be synthesized by the reaction of 5-sulfamoyl-anthranilic acid with furfurylamine, followed by the reaction of the resulting intermediate with propionyl chloride and methylamine. The final product is obtained by recrystallization from a suitable solvent.
Scientific Research Applications
5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide has been used in scientific research to study the mechanisms of diuretic action and the regulation of sodium and chloride transport in the kidney. It has also been used to investigate the effects of diuretics on blood pressure, renal function, and electrolyte balance. 5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methyl-N-propylbenzamide has been shown to be effective in the treatment of heart failure, liver cirrhosis, and renal dysfunction.
properties
IUPAC Name |
5-(furan-2-ylmethylsulfamoyl)-2-methyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-3-8-17-16(19)15-10-14(7-6-12(15)2)23(20,21)18-11-13-5-4-9-22-13/h4-7,9-10,18H,3,8,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZXLYZMPBLBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(furan-2-ylmethyl)sulfamoyl]-2-methyl-N-propylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

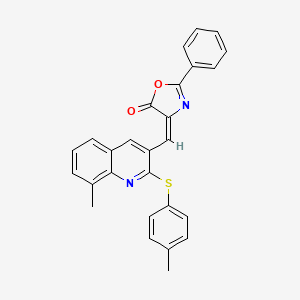
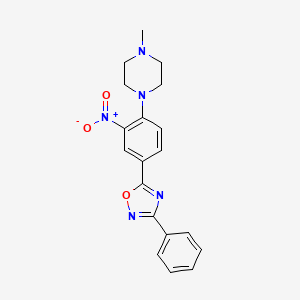
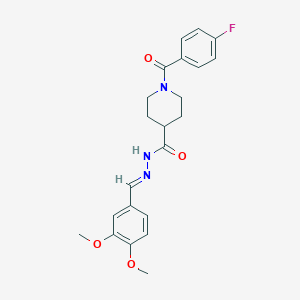
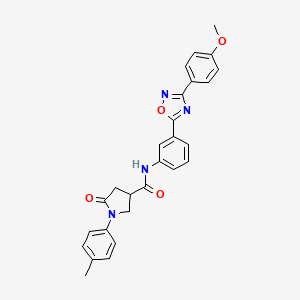

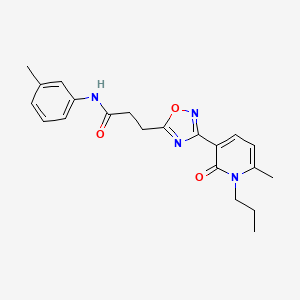
![N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)

